4-(Bromomethyl)-2-methylthiazole hydrobromide
Description
Infrared (IR) Spectroscopy
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS : m/z 273.0 [M+H]⁺, 275.0 [M+H+2]⁺ (Br isotopic pattern).
- Fragmentation peaks at m/z 192.1 (loss of HBr) and 113.0 (thiazole ring).
X-ray Diffraction Studies and Solid-State Arrangement
X-ray diffraction data for this compound remain unreported, but analogs like 4-(4-bromophenyl)-2-methylthiazole derivatives reveal layered packing driven by halogen bonding (C-Br···N interactions) and van der Waals forces. The hydrobromide counterion likely participates in hydrogen bonding with the thiazole nitrogen, stabilizing the crystal lattice. Preliminary powder diffraction patterns suggest a high degree of crystallinity, with dominant peaks at 2θ = 15.3°, 22.7°, and 27.4°.
Properties
IUPAC Name |
4-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFUXVSRVGLNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725738-57-8 | |
| Record name | 4-(bromomethyl)-2-methyl-1,3-thiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- Thioacetamide or its salts : Acts as the thioamide source.
- Dihalopropanone (e.g., 1,3-dibromopropanone or 1-bromo-3-chloropropanone) : Provides the halogenated keto component.
- Haloalkane solvent : Commonly 1,2-dichloroethane or other haloalkanes such as dichloromethane or chloroform.
- Alkali metal bicarbonate : Sodium bicarbonate is preferred to neutralize acid formed and promote reaction.
- Dehydrating agent : Phosphorus tribromide (PBr3), phosphorus oxybromide (POBr3), or thionyl bromide (SOBr2) are used to convert the hydroxythiazoline intermediate to the bromomethylthiazole.
Stepwise Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to Hydroxythiazoline Intermediate | React thioacetamide with dihalopropanone in haloalkane solvent with sodium bicarbonate at 0–35°C, preferably ambient temperature. | The reaction is rapid; controlled addition of dihalopropanone is required to manage gas evolution. The intermediate is unstable and used immediately. |
| 2 | Isolation (optional) | Filter and wash the reaction mixture; the intermediate may be isolated by extraction or distillation of the solvent but is typically used crude. | Isolation is not necessary; immediate dehydration is preferred. |
| 3 | Dehydration to 4-(Bromomethyl)-2-methylthiazole | Treat the intermediate with a brominating dehydrating agent (e.g., PBr3, POBr3, SOBr2) at ambient to reflux temperature (up to ~100°C). | The reaction converts the hydroxy group to bromomethyl, forming the thiazole ring system. |
| 4 | Formation of Hydrobromide Salt | The hydrobromide salt forms directly during dehydration if a bromine-containing dehydrating agent is used, or by subsequent treatment with hydrobromic acid. | The salt can be isolated by filtration or extraction. |
Reaction Scheme Summary
$$
\text{Thioacetamide} + \text{Dihalopropanone} \xrightarrow[\text{NaHCO}3]{\text{Haloalkane, 0-35°C}} \text{Hydroxythiazoline intermediate} \xrightarrow[\text{PBr}3, \text{SOBr}_2]{\text{Reflux}} \text{this compound}
$$
Reaction Parameters and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature (Step 1) | 0–35°C (ambient preferred) | Controls rate; too high causes side reactions |
| Temperature (Step 2) | Ambient to 100°C (reflux) | Ensures complete dehydration |
| Solvent Composition | ≥ 2/3 haloalkane (e.g., 1,2-dichloroethane) | Maintains solubility and reaction efficiency |
| Base Amount | 1–1.1 equivalents of bicarbonate | Neutralizes acid; excess needed if thioamide salt used |
| Molar Ratios | Slight excess (1–10%) of less expensive reactant | Ensures complete consumption of expensive reagent |
Research Findings and Advantages
- The two-step process (cyclization then dehydration) is superior to older acid-catalyzed dehydrations, yielding higher purity and better control over substitution patterns.
- Use of haloalkane solvents and mild bases avoids harsh acidic or strongly basic conditions that can degrade sensitive intermediates.
- The hydrobromide salt form is stable and can be used directly in subsequent synthetic steps without further purification.
- The process is scalable and suitable for industrial production of pharmaceutical intermediates.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Product Form | Notes |
|---|---|---|---|---|
| Cyclization | Thioacetamide + Dihalopropanone + NaHCO3 | 0–35°C, haloalkane solvent | Hydroxythiazoline intermediate | Rapid reaction; intermediate unstable |
| Dehydration | Hydroxythiazoline + PBr3 or SOBr2 | Ambient to reflux (~100°C) | This compound | Direct salt formation; no isolation needed |
| Salt Isolation | Reaction mixture or aqueous extraction | Ambient | Hydrobromide salt solid | Can be filtered or extracted |
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methylthiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines and other reduced thiazole derivatives.
Scientific Research Applications
4-(Bromomethyl)-2-methylthiazole hydrobromide is a synthetic organic compound with a variety of applications in scientific research, particularly in chemistry, biology, and medicine [4, 7]. It belongs to the thiazole family and is characterized by the molecular formula .
Scientific Research Applications
Chemistry
- Building Block: this compound serves as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
- Synthesis of Derivatives: It is used in the synthesis of derivatives with anti-inflammatory and analgesic properties. The synthesis typically involves bromination of 5-methylthiazole followed by methylation processes.
Biology
- Enzyme Inhibitors: The compound is employed in the study of enzyme inhibitors.
- Biologically Active Molecules: It acts as a precursor for the synthesis of biologically active molecules.
- Interaction Studies: Research has shown that its derivatives can interact with various biological targets, leading to therapeutic effects. Studies have assessed how these compounds influence inflammatory pathways and their potential side effects when administered in vivo.
- Cholinesterase Inhibition: Analogs of resveratrol were synthesized using thiazoles to test cholinesterase inhibition and antioxidative capacity .
Medicine
- Pharmaceutical Agents: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting microbial infections and cancer.
- ** анти Cancer Research:** It is used to develop pyrazole-based inhibitors of LDH enzyme activity, which is relevant in cancer research .
Industry
- Agrochemicals, Dyes, and Specialty Chemicals: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Products include various substituted thiazoles with functional groups like azides, thiocyanates, or amines.
- Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
- Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding thiazole derivatives. Reducing agents like lithium aluminum hydride () or sodium borohydride () are employed in anhydrous solvents. Products include reduced thiazole derivatives with hydrogen replacing the bromine atoms.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methylthiazole hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property makes it useful in the synthesis of enzyme inhibitors and other biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites in the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of 4-(Bromomethyl)-2-methylthiazole hydrobromide with structurally related thiazole derivatives:
Key Observations :
- Substituent Effects: The 2-methyl group in the target compound increases steric bulk and lipophilicity compared to non-methylated analogs (e.g., 4-(bromomethyl)thiazole hydrobromide). This may improve membrane permeability in biological systems .
- Halogenation : Bromine at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions. Fluorophenyl derivatives (e.g., 5-Bromo-2-(bromomethyl)-4-(4-fluorophenyl)thiazole) exhibit stronger binding to aromatic residues in enzymes due to halogen bonding .
- Salt vs. Neutral Forms : Hydrobromide salts (e.g., target compound) show higher aqueous solubility compared to neutral forms, critical for pharmacokinetics .
Enzyme Inhibition
- α-Glucosidase Inhibition : Compounds like 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzothiazoles (IC₅₀ = 2.69–6.70 µM) demonstrate potent α-glucosidase inhibition, surpassing acarbose (IC₅₀ = 7.56 µM). Bromine and hydroxyl groups stabilize enzyme-substrate interactions via hydrogen bonding and hydrophobic effects .
- Antimicrobial Activity : 4-(4-Bromophenyl)-thiazol-2-amine derivatives exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli. The bromophenyl group enhances membrane disruption .
Anticancer Potential
- Thiazole derivatives with bromine substituents (e.g., 5-bromo-4-methylthiazoles) show cytotoxicity against cancer cell lines (IC₅₀ = 5–20 µM). Bromine’s electron-withdrawing effects may enhance DNA intercalation or topoisomerase inhibition .
ADME and Toxicity Profiles
- ADME Properties : Brominated thiazoles generally exhibit moderate gastrointestinal absorption and low blood-brain barrier permeability. Hydrobromide salts improve aqueous solubility but may require prodrug strategies for oral bioavailability .
- Toxicity : Bromine substituents can increase hepatotoxicity risk due to metabolic generation of reactive brominated intermediates. Structural analogs with methyl groups (e.g., 2-methyl substitution) show reduced toxicity profiles in preclinical models .
Biological Activity
4-(Bromomethyl)-2-methylthiazole hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including the reaction of thioacetamide with 1,3-dibromoacetone, leading to the formation of thiazole derivatives. This synthesis route highlights the significance of the bromomethyl group, which enhances reactivity and biological potential .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have demonstrated that this compound has significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function .
- Anticancer Potential : The compound has shown promise as an anticancer agent. It acts by inhibiting specific kinases involved in cancer cell proliferation. For example, it can interfere with the c-Met signaling pathway, which plays a crucial role in tumor growth and metastasis .
- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound inhibits c-Met kinase, leading to reduced cell proliferation and migration. This mechanism is vital for its potential use in cancer therapy .
- Cellular Pathway Modulation : By affecting key signaling pathways, such as those involved in apoptosis and cell cycle regulation, this compound may enhance the efficacy of existing cancer treatments .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent.
- Cancer Cell Line Studies : In vitro studies on human pancreatic cancer cell lines (MiaPaCa-2) revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) compared to untreated controls. This suggests a strong anticancer effect mediated through kinase inhibition .
Data Table: Biological Activity Overview
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-(Bromomethyl)-2-methylthiazole hydrobromide?
- Methodology : The compound can be synthesized via alkylation of 2-methylthiazole derivatives using brominating agents under inert atmospheres. For example, reactions in anhydrous dimethylacetamide (DMA) at 55°C under nitrogen, followed by neutralization with triethylamine (Et₃N), are effective . Yields can be optimized by controlling reaction time (e.g., 72 hours) and stoichiometric ratios of reagents.
- Characterization : Post-synthesis, purity is confirmed via melting point analysis (e.g., decomposition >280°C observed in structurally similar hydrobromide salts) , and structural validation using ¹H NMR and mass spectrometry (MS) to match calculated molecular weights .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Workflow :
- ¹H NMR : Identify peaks corresponding to the thiazole ring (e.g., 2-methyl group at δ ~2.5 ppm) and bromomethyl moiety (δ ~4.5–5.0 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 430 [M⁺] for analogous brominated thiazoles) and isotopic patterns consistent with bromine .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for verifying bromine positioning in the lattice, as demonstrated for related thiazole derivatives .
Q. What safety precautions are necessary when handling this compound?
- Handling Protocols :
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- First Aid : For skin exposure, wash immediately with soap and water for 15 minutes; for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Toxicity : Limited toxicological data exist, so treat as hazardous. Work in a fume hood to avoid inhalation of hydrobromic acid vapors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Experimental Design :
- Catalyst Screening : Test palladium or copper catalysts for bromomethyl coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMA, DMF) to stabilize intermediates .
- Temperature Gradients : Conduct trials at 50–60°C to balance reaction rate and byproduct formation.
- Data Analysis : Use HPLC or GC-MS to quantify unreacted starting materials and optimize reagent ratios .
Q. What analytical techniques resolve discrepancies in structural data (e.g., NMR vs. X-ray)?
- Conflict Resolution :
- Dynamic NMR : Detect rotational barriers or conformational isomers if NMR signals split unexpectedly .
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve ambiguities in bromine positioning, as shown for brominated thiazoles with disorder in crystal lattices .
- DFT Calculations : Compare experimental ¹H NMR shifts with computational models (e.g., Gaussian software) to validate tautomeric forms .
Q. How can researchers evaluate the antimicrobial activity of this compound?
- Bioassay Design :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution methods .
- Structure-Activity Relationships (SAR) : Compare activity with analogs lacking the bromomethyl group to assess its role in bioactivity .
- Mechanistic Studies : Use fluorescence microscopy to investigate membrane disruption or intracellular targeting.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
